What is the chemical structure of Cpi 1189?
What is the chemical structure of Cpi 1189?
An In-Depth Technical Guide to Cpi 1189: Chemical Structure, Mechanism of Action, and Experimental Applications
Introduction
Cpi 1189 is a synthetic benzamide compound recognized for its significant neuroprotective and anti-inflammatory properties.[1][2] Initially investigated for its potential in treating neurodegenerative conditions such as AIDS dementia complex and Parkinson's disease, its therapeutic promise stems from its activity as a tumor necrosis factor-alpha (TNF-α) inhibiting compound.[3][4] This guide provides a comprehensive technical overview of Cpi 1189, detailing its chemical structure, mechanism of action, biological activities, and a representative experimental protocol for researchers in drug development and neuroscience.
Part 1: Chemical Identity and Physicochemical Properties
Cpi 1189, systematically named 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide, is characterized by a central benzamide scaffold.[1] This structure confers the molecule its specific biological activity and physicochemical characteristics.
| Property | Value | Source |
| Formal Name | 4-(acetylamino)-N-(1,1-dimethylethyl)-benzamide | [1] |
| CAS Number | 183619-38-7 | [1][5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][6] |
| Molecular Weight | 234.3 g/mol | [1] |
| SMILES | CC(NC1=CC=C(C(NC(C)(C)C)=O)C=C1)=O | [1][6] |
| InChI Key | DJKNRCWSXSZACF-UHFFFAOYSA-N | [1][6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [7] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL | [1] |
| Storage Conditions | -20°C | [6] |
Part 2: Mechanism of Action: Inhibition of the p38 MAPK Pathway
The primary mechanism underlying the neuroprotective and anti-inflammatory effects of Cpi 1189 is its ability to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] Pro-inflammatory cytokines, such as TNF-α and Interleukin-1β (IL-1β), are potent activators of this pathway. In pathological conditions, particularly in the central nervous system, overactivation of the p38 MAPK cascade can lead to cellular apoptosis and inflammation.[3][8]
Cpi 1189 acts intracellularly to block the phosphorylation of p38 MAPK.[1][4] By preventing this critical activation step, it effectively dampens the downstream signaling cascade that would otherwise lead to the expression of inflammatory mediators and the initiation of apoptotic programs. For instance, in IL-1β-stimulated primary rat astrocytes, Cpi 1189 has been shown to inhibit the phosphorylation of p38 MAPK by 70-80% at concentrations ranging from 10 to 300 nM.[1][2] This targeted inhibition explains its efficacy in reducing TNF-α-induced apoptosis in various brain regions and protecting neuronal cells from oxidative stress-induced cell death.[3][9]
Caption: Cpi 1189 inhibits the p38 MAPK signaling pathway.
Part 3: Pharmacological and Biological Activities
Cpi 1189 has demonstrated a range of beneficial effects across various preclinical models of disease, underscoring its potential as a therapeutic agent. Its activities are primarily centered on cytoprotection and the attenuation of inflammatory responses.
| Activity | Model System | Key Findings | Dosage/Concentration | Reference |
| Neuroprotection | Rat model of AIDS dementia (TNF-α infusion) | Reduced TNF-α-induced apoptosis in corpus callosum and septum; reversed memory deficits in Morris water maze. | 20 mg/kg per day | [1][8] |
| Anti-inflammatory | Mouse models of colitis (TNBS or DSS induced) | Reduced crypt loss, number of ulcers, and inflammatory cell infiltration in colonic lesions. | 30 mg/kg per day | [1] |
| Oxidative Stress Inhibition | SH-SY5Y neuronal cells (Oxygen-Glucose Deprivation/Re-oxygenation) | Inhibited OGDR-induced cell death, ROS production, lipid peroxidation, and glutathione consumption. | 10-300 nM | [3][9] |
| Clinical Trials | Patients with Parkinson's disease and AIDS dementia complex | Phase IIa trials demonstrated attenuation in cognitive and/or motor function deterioration with no significant side effects. | 50-100 mg/day | [4] |
Part 4: Experimental Protocol: Assessing Neuroprotective Effects of Cpi 1189 in an In Vitro Model of Oxygen-Glucose Deprivation/Re-oxygenation (OGDR)
This protocol describes a method to evaluate the protective effects of Cpi 1189 against neuronal injury using an established in vitro model that mimics ischemia-reperfusion damage.[3][9]
Objective: To determine if Cpi 1189 pretreatment can mitigate cell death and oxidative stress in SH-SY5Y neuronal cells or primary cortical neurons subjected to OGDR.
Materials:
-
SH-SY5Y cells or primary murine cortical neurons
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
Cpi 1189 (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) for viability assay
-
Trypan blue solution for cell death assay
-
CellROX Green Reagent for reactive oxygen species (ROS) detection
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed SH-SY5Y neuronal cells in 96-well plates at a density of 4,000 cells per well. Allow cells to adhere and grow for 24 hours.[3]
-
Cpi 1189 Pretreatment: Prepare serial dilutions of Cpi 1189 (e.g., 10 nM, 30 nM, 100 nM, 300 nM) in the culture medium.[3] Replace the existing medium with the Cpi 1189-containing medium. Include a vehicle control (DMSO) group. Incubate for 1 hour.[10]
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the pretreatment medium.
-
Wash cells once with glucose-free medium.
-
Add fresh glucose-free medium to each well.
-
Place the plates in a hypoxic chamber for 4 hours.[3]
-
-
Re-oxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with standard, glucose-containing culture medium.
-
Return the plates to a standard incubator for 48 hours.[3]
-
-
Assessment of Cell Viability and Death:
-
Viability (CCK-8 Assay): Add CCK-8 reagent to each well and incubate for 3 hours. Measure the optical density at 450 nm using a microplate reader.[3]
-
Cell Death (Trypan Blue Staining): Collect cells, stain with Trypan blue, and count the number of blue (dead) and clear (viable) cells using a hemocytometer.[10]
-
-
Assessment of Oxidative Stress:
-
ROS Production: At the end of the re-oxygenation period, incubate cells with CellROX Green Reagent according to the manufacturer's protocol. Measure fluorescence intensity to quantify cellular ROS levels.[10]
-
Caption: Experimental workflow for OGDR-induced neuronal injury.
Conclusion
Cpi 1189 is a well-characterized benzamide with potent anti-inflammatory and neuroprotective activities, mediated primarily through the inhibition of p38 MAPK phosphorylation. Its efficacy in preclinical models of neurodegeneration and inflammation, coupled with positive outcomes in early-phase clinical trials, highlights its significant therapeutic potential. The detailed chemical information and experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate and harness the properties of this promising compound.
References
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging (Albany NY), 13(5), 6712–6723. [online] Available at: [Link] [Accessed 2 January 2026].
-
Müller, T. (2002). CPI-1189. Centaur. Current Opinion in Investigational Drugs, 3(12), 1763-7. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. PubMed, [online] Available at: [Link] [Accessed 2 January 2026].
-
Jiang, Z., et al. (2021). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2. Aging-US. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189. [online] CD Biosynsis. Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
-
Bjugstad, K.B., et al. (2000). CPI1189 prevents apoptosis and reduces glial fibrillary acidic protein immunostaining in a TNF-α infusion model for AIDS dementia complex. Journal of NeuroVirology, 6(6), 478-491. [online] Available at: [Link] [Accessed 2 January 2026].
-
CPI-1189 - Applications. [online] Bertin Bioreagent. Available at: [Link] [Accessed 2 January 2026].
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 3. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPI-1189. Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. biosynsis.com [biosynsis.com]
- 7. CPI-1189 - Applications - CAT N°: 29187 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - Figure f2 | Aging [aging-us.com]
